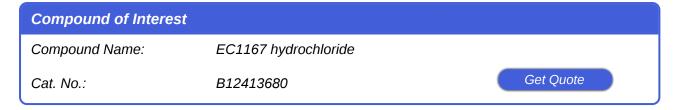


An In-depth Technical Guide to the Synthesis of EC1167 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for **EC1167 hydrochloride**, a critical linker component of the prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate, EC1169. This document outlines the chemical synthesis, including proposed reaction steps, necessary reagents, and reaction conditions, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction to EC1167 and its Role in EC1169

EC1167 serves as a hydrophilic linker designed to connect a PSMA-targeting ligand to a potent tubulysin cytotoxic payload in the small molecule-drug conjugate (SMDC) EC1169. The linker's design is crucial for the overall efficacy and pharmacokinetic profile of the conjugate, ensuring stability in circulation and efficient cleavage upon internalization into target cancer cells. EC1169 has shown potential in the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Proposed Synthesis Pathway for EC1167

The synthesis of EC1167 is a multi-step process involving the assembly of a peptide-based linker structure. The following represents a chemically sound, proposed synthetic route based on established peptide synthesis methodologies and the known structure of EC1167.

2.1. Overall Synthetic Strategy



The synthesis is proposed to proceed via a convergent strategy, where key fragments are synthesized separately and then coupled together. This approach allows for purification of intermediates at each stage, leading to a higher purity of the final product. The main steps involve:

- Synthesis of the core peptide backbone.
- · Introduction of the spacer element.
- · Coupling of the terminal cysteine residue.
- Final deprotection and conversion to the hydrochloride salt.

2.2. Detailed Experimental Protocols

The following protocols are hypothetical and based on standard organic synthesis techniques. Actual reaction conditions may require optimization.

Step 1: Synthesis of the Di-aspartic Acid Intermediate (1)

- Reaction: Fmoc-L-Asp(OtBu)-OH is coupled with H-L-Asp(OtBu)-OMe using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
- Solvent: Anhydrous Dimethylformamide (DMF).
- Temperature: Room temperature.
- Duration: 2-4 hours.
- Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Step 2: Fmoc Deprotection (2)



- Reaction: The Fmoc protecting group of intermediate 1 is removed using a solution of 20% piperidine in DMF.
- Temperature: Room temperature.
- Duration: 30 minutes.
- Work-up: The solvent is removed under vacuum, and the residue is co-evaporated with toluene to remove residual piperidine. The resulting amine is used directly in the next step.

Step 3: Coupling with the Phenylacetic Acid Spacer (3)

- Reaction: The deprotected di-aspartic acid intermediate 2 is coupled with 4-(carboxymethyl)phenylacetic acid using HATU and DIPEA.
- · Solvent: Anhydrous DMF.
- Temperature: Room temperature.
- Duration: 4-6 hours.
- Work-up and Purification: Similar to Step 1.

Step 4: Introduction of the Cysteine Moiety (4)

- Reaction: The Fmoc group of intermediate 3 is deprotected as described in Step 2. The
 resulting amine is then coupled with Fmoc-L-Cys(Trt)-OH using HATU and DIPEA.
- Solvent: Anhydrous DMF.
- Temperature: Room temperature.
- Duration: 4-6 hours.
- Work-up and Purification: Similar to Step 1.

Step 5: Final Deprotection and Hydrochloride Salt Formation (EC1167 Hydrochloride)



- Reaction: The fully protected precursor 4 is treated with a cleavage cocktail, typically
 containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to remove the Boc,
 tBu, and Trt protecting groups simultaneously.
- Cleavage Cocktail Composition: TFA/TIS/H2O (95:2.5:2.5).
- Temperature: Room temperature.
- Duration: 2-3 hours.
- Work-up: The cleavage cocktail is evaporated under a stream of nitrogen. The crude product
 is precipitated by the addition of cold diethyl ether, collected by centrifugation, and washed
 multiple times with cold ether.
- Salt Formation: The resulting free acid is dissolved in a minimal amount of a suitable solvent (e.g., methanol or dioxane) and treated with a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in diethyl ether) to form the hydrochloride salt. The final product is isolated by precipitation or lyophilization.

Data Presentation

The following tables are templates for summarizing the quantitative data that would be collected during the synthesis of **EC1167 hydrochloride**.

Table 1: Summary of Reaction Yields and Purity



| Step | Intermediat e | Starting Material (mass) | Product (mass) | Yield (%) | Purity (HPLC, %) |
|------|--|--------------------------------|-------------------|-----------|---------------------|
| 1 | Di-aspartic Acid Intermediate (1) | - | - | - | - |
| 2 | Deprotected Intermediate (2) | - | - | - | - |
| 3 | Phenylacetic Acid Coupled Product (3) | - | - | - | - |
| 4 | Cysteine Coupled Product (4) | - | - | - | - |
| 5 | EC1167 Hydrochloride | - | - | - | - |

Table 2: Characterization Data for **EC1167 Hydrochloride**

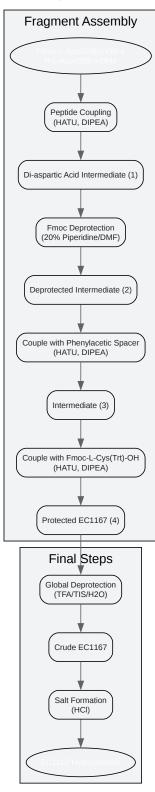
| Analysis | Expected Result | Observed Result | |
|----------------------------|-----------------|-----------------|--|
| Molecular Formula | C33H46CIN7O17S | - | |
| Molecular Weight | 879.27 g/mol | - | |
| ¹H NMR | - | - | |
| ¹³ C NMR | - | - | |
| Mass Spectrometry (ESI-MS) | [M+H]+ = 844.26 | - | |
| Purity (HPLC) | >95% | - | |



Visualizations

4.1. Synthesis Workflow

EC1167 Synthesis Workflow





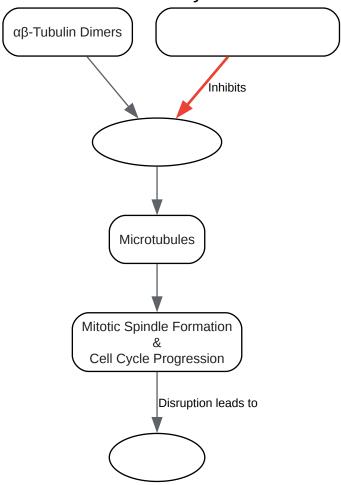
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Caption: Proposed workflow for the synthesis of EC1167 hydrochloride.

4.2. Tubulin Polymerization Inhibition Pathway

EC1169 delivers a tubulysin payload, which disrupts microtubule dynamics, a critical process for cell division.

Mechanism of Tubulin Polymerization Inhibition



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Caption: Signaling pathway of tubulin polymerization inhibition by the tubulysin payload.

Conclusion



This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of **EC1167 hydrochloride**. The successful synthesis of this complex linker is a critical step in the development of the promising anti-cancer agent EC1169. The provided experimental outlines, data presentation templates, and visualizations are intended to serve as a valuable resource for researchers in the field of targeted cancer therapy. Further optimization and detailed characterization would be necessary to validate and implement this synthetic route in a laboratory setting.

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